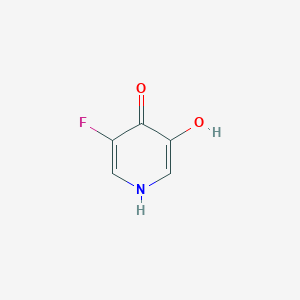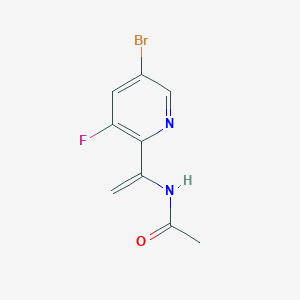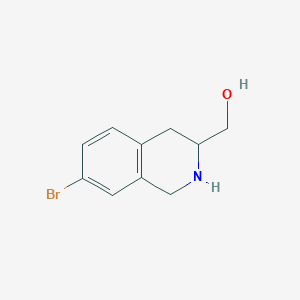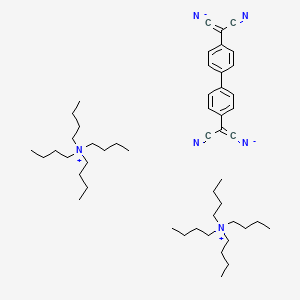
Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide
Übersicht
Beschreibung
Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide, also known as TCNDQ, is a carbanion-containing compound . It is a redox-active organic compound with promising potential in various fields of research and industry, including materials science, electronics, and energy storage.
Chemical Reactions Analysis
The specific chemical reactions involving Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide are not available from the search results. It is known to be capable of undergoing two one-electron oxidations .Physical And Chemical Properties Analysis
Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide appears as a light yellow to yellow to orange powder or crystalline solid .Wissenschaftliche Forschungsanwendungen
Electron Acceptance and Conductivity
The properties of bis(tetrabutylammonium) derivatives as electron acceptors have been studied, highlighting their significance in creating highly conductive materials. For example, bis(tetrapropyl- and tetrabutylammonium) derivatives show promise as strong electron acceptors, surpassing TCNQ (tetracyanoquinodimethane) in electron acceptance ability. These compounds form charge-transfer complexes with TTF (tetrathiafulvalene), exhibiting high electrical conductivity, which suggests their potential for application in electronic devices and conductive materials (Hama et al., 1988).
Nonlinear Optical Properties
The third-order nonlinear optical properties of bis(tetrabutylammonium) derivatives have also been characterized, showing significant potential for all-optical switching applications. For instance, Bis(tetrabutylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper exhibits a large negative nonlinear refraction coefficient and a slight two-photon absorption, indicating its utility in the development of optical devices (Sun et al., 2006).
Catalytic and Synthetic Applications
Tetrabutylammonium derivatives serve as catalysts in various synthetic processes. An example includes tetrabutylammonium bromide's role in the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives, offering an efficient and eco-friendly method for producing these compounds in water and solvent-free conditions (Khurana & Kumar, 2009).
Solar Energy Conversion
The swift dye uptake procedure for dye-sensitized solar cells using bis(tetrabutylammonium)-based sensitizers demonstrates the role of these compounds in enhancing solar energy conversion efficiency. Such materials have shown remarkable power conversion efficiencies, pointing to their application in improving renewable energy technologies (Nazeeruddin et al., 2003).
Environmental and Health Impact Studies
While the focus is on excluding drug usage and side effects, it's noteworthy that research also extends to understanding the environmental presence and impact of bisphenol analogues, including studies on their occurrence in municipal sewage sludge. This research is crucial for environmental monitoring and assessing potential risks associated with these compounds (Song et al., 2014).
Safety And Hazards
Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and using the substance only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[2-[4-[4-(2-azanidylidene-1-cyanoethenyl)phenyl]phenyl]-2-cyanoethenylidene]azanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8N4.2C16H36N/c19-9-17(10-20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(11-21)12-22;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-8H;2*5-16H2,1-4H3/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQTNXYFOEFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1C2=CC=C(C=C2)C(=C=[N-])C#N)C(=C=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659863 | |
| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide | |
CAS RN |
68271-98-7 | |
| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



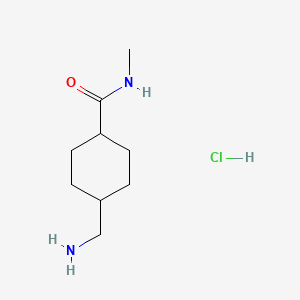
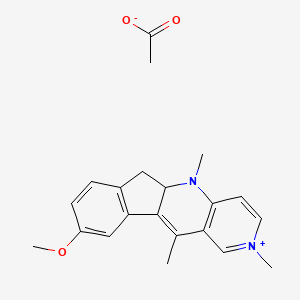
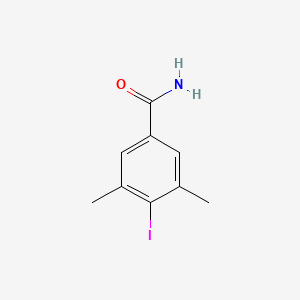
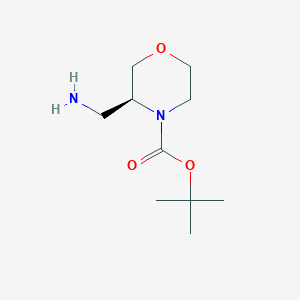
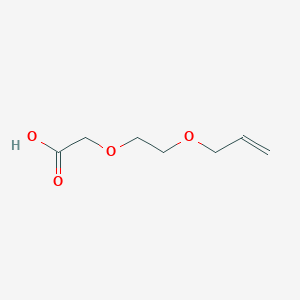

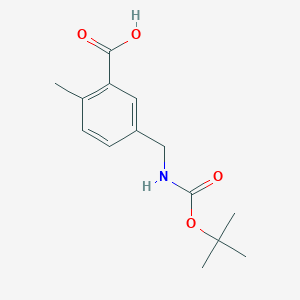

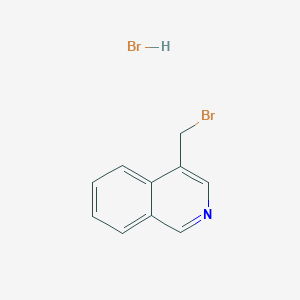
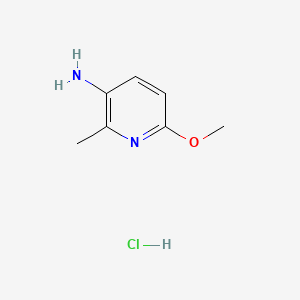
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
